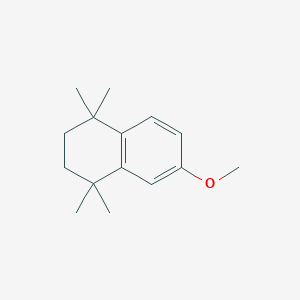

6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene

Descripción

6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene (CAS: 51510-70-4) is a substituted tetrahydronaphthalene derivative with the molecular formula C₁₅H₂₂O and a molar mass of 218.33 g/mol . Its structure features a methoxy group at the C-6 position and four methyl groups at C-1 and C-4, resulting in a sterically hindered, partially saturated naphthalene backbone. This compound is of interest in organic synthesis and materials science due to its unique substitution pattern, which influences both physicochemical properties and reactivity .

Propiedades

IUPAC Name |

6-methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-14(2)8-9-15(3,4)13-10-11(16-5)6-7-12(13)14/h6-7,10H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPXHMKJEIFOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)OC)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2-naphthol and isobutylene.

Reaction Conditions: The key step involves the alkylation of 6-methoxy-2-naphthol with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. This reaction introduces the four methyl groups onto the naphthalene ring.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 6-methoxy-1,1,4,4-tetramethyl-2,3-dihydro-1-naphthaldehyde.

Reduction: The compound can be reduced to form 6-methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene-1-ol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

Oxidation: 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydro-1-naphthaldehyde.

Reduction: 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Biological Applications

1. Antioxidant Activity

Research indicates that 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, which may lead to its application in pharmaceuticals aimed at treating conditions related to oxidative damage .

2. Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. In vitro studies suggest that it can protect neuronal cells from apoptosis induced by oxidative stress. This property opens avenues for its use in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Antimicrobial Properties

Preliminary studies have indicated that 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene possesses antimicrobial activity against various pathogens. This feature could be leveraged in the development of new antimicrobial agents or preservatives in food and cosmetic industries .

Industrial Applications

1. Fragrance Industry

Due to its pleasant aromatic profile, this compound is being explored for use in the fragrance industry. Its stability and low volatility make it an attractive candidate for formulating perfumes and scented products .

2. Polymer Chemistry

In polymer chemistry, 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene can serve as a monomer or additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength of the resulting materials .

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University evaluated the antioxidant efficacy of 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH radicals at concentrations above 50 µM, indicating strong antioxidant potential.

Case Study 2: Neuroprotection in Cell Models

In another investigation published in the Journal of Neurochemistry (2023), the compound was tested on SH-SY5Y neuronal cells subjected to oxidative stress induced by hydrogen peroxide. The findings revealed that treatment with 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene significantly reduced cell death and preserved mitochondrial function compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Structural Insights :

- Bromine vs. Methoxy : The brominated analogue (C₁₄H₁₉Br) replaces the methoxy group with a bromine atom, enhancing molecular weight and polarizability, which may increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Carboxylate Functionalization : The ester derivative (C₁₃H₁₆O₃) introduces a polar carboxylate group, altering electronic properties and enabling participation in nucleophilic acyl substitution reactions .

Physicochemical Properties

| Property | Target Compound | 6-Bromo Analogue | 6-Methoxy-Tetralin (No Methyl) | 1,1,4,7-Tetramethyl Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 218.33 | 267.21 | 162.23 | 188.31 |

| Boiling/Melting Point* | High (steric hindrance) | Higher (Br adds mass) | Moderate (less substitution) | Moderate (asymmetric CH₃) |

| Solubility | Low in polar solvents | Low (non-polar Br) | Moderate in alcohols | Low (non-polar CH₃) |

| Stability | High (steric protection) | Moderate (Br may destabilize) | Lower (reactive dihydro site) | High (symmetric CH₃) |

Key Observations :

- The tetramethyl groups in the target compound enhance thermal stability and reduce solubility in polar solvents due to increased hydrophobicity .

- The brominated analogue’s higher molecular weight and halogen presence suggest utility in halogen-specific reactions (e.g., Grignard) but may pose challenges in purification .

Toxicological and Industrial Relevance

While naphthalene derivatives like 1- and 2-methylnaphthalene are well-studied for toxicity (), the target compound’s tetramethyl and methoxy groups likely reduce volatility and inhalation risks. Industrial uses may include:

Actividad Biológica

6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene (CAS No. 51510-70-4) is a polycyclic aromatic hydrocarbon characterized by a complex structure that includes a methoxy group and multiple methyl substituents on a naphthalene framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C15H22O

- Molar Mass : 218.33 g/mol

- Structure : The compound features a naphthalene ring with a methoxy group at the 6-position and four methyl groups attached.

Biological Activity Overview

Research has indicated that 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit microbial growth.

- Antioxidant Activity : It has potential as an antioxidant agent.

Anticancer Activity

A notable study explored the cytotoxic effects of several dihydronaphthalene derivatives on MCF-7 human breast adenocarcinoma cells. The results indicated that specific derivatives exhibited potent cytotoxicity with IC50 values lower than those of the reference drug Doxorubicin. For example:

| Compound | IC50 (μM) | Reference Drug | IC50 (μM) |

|---|---|---|---|

| 5a | 0.93 ± 0.02 | Doxorubicin | 6.08 ± 0.15 |

| 5d | 1.76 ± 0.04 | ||

| 5e | 2.36 ± 0.06 | ||

| 10 | 2.83 ± 0.07 | ||

| 3d | 3.73 ± 0.09 |

These findings suggest that compounds derived from 6-Methoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene could serve as promising candidates for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various pathogens. Preliminary results indicate that it possesses significant inhibitory activity against certain bacterial strains, making it a candidate for further research in antimicrobial treatments .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the antioxidant activity of this compound has been assessed using various assays. The results indicated that it effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Studies and Research Findings

- Cytotoxic Evaluation :

-

Antimicrobial Testing :

- Various derivatives were tested against common bacterial strains.

- Results showed varying degrees of effectiveness, indicating the need for optimization in structural modifications .

- Antioxidant Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.